5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole
Overview
Description
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a labeled form of 5-Chloro-4-nitro-1H-pyrazole, which is a pyrazole derivative that has been used in the development of agrochemicals and pharmaceuticals. The incorporation of deuterium into the methyl group of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole allows for its use in studies that involve the tracking of metabolic pathways.
Mechanism Of Action
The mechanism of action of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is not well-defined. However, its incorporation into drug molecules allows for the tracking of drug metabolism and the determination of drug clearance rates.
Biochemical And Physiological Effects
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole does not have any known biochemical or physiological effects on its own. Its use is limited to research applications.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in lab experiments include its high purity, its ability to track metabolic pathways, and its use in the development of new drug candidates. However, its limitations include its cost, limited availability, and the need for specialized equipment to detect deuterium-labeled compounds.
Future Directions
There are several future directions for the use of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in research. These include:
1. The development of new drug candidates that incorporate 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole for the tracking of drug metabolism and the determination of drug clearance rates.
2. The study of drug-drug interactions using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole-labeled compounds.
3. The investigation of metabolic pathways using 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole-labeled compounds.
4. The use of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in the development of new agrochemicals.
5. The investigation of the pharmacokinetics of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole-labeled compounds for the development of new diagnostic tools.
In conclusion, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a chemical compound that has potential applications in various scientific research studies. Its incorporation into drug molecules allows for the tracking of metabolic pathways and the determination of drug clearance rates. While its use is limited to research applications, there are several future directions for its use in the development of new drug candidates and in the investigation of metabolic pathways and drug-drug interactions.
Scientific Research Applications
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole has been used in various scientific research studies, including drug metabolism and pharmacokinetic studies. The labeled compound allows for the tracking of metabolic pathways and the determination of drug clearance rates. It has also been used in the development of new drug candidates and in the study of drug-drug interactions.
properties
IUPAC Name |
5-chloro-4-nitro-1-(trideuteriomethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLZEWCWNUVDW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857353 | |
Record name | 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole | |
CAS RN |
1428577-87-0 | |
Record name | 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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